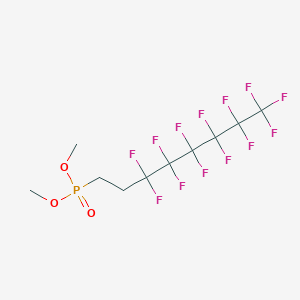

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate

Description

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate is a fluorinated organophosphorus compound characterized by a perfluorinated alkyl chain attached to a phosphonate ester group. The molecule consists of a dimethyl phosphonate moiety (PO(OCH₃)₂) linked to a 1H,1H,2H,2H-tridecafluorooctyl chain, which imparts high hydrophobicity, chemical inertness, and thermal stability. This compound is of interest in materials science, particularly for surface modification and passivation applications, due to its ability to form stable self-assembled monolayers (SAMs) . Its synthesis typically involves Arbuzov or Michaelis-Becker reactions, starting from fluorinated alkyl halides and phosphite esters .

Properties

IUPAC Name |

8-dimethoxyphosphoryl-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorooctane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F13O3P/c1-25-27(24,26-2)4-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRRAUCJAYEEOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F13O3P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90896696 | |

| Record name | Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

456.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61726-44-1 | |

| Record name | Dimethyl (3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)phosphonatato | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90896696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

The general pathway proceeds via nucleophilic substitution, where trimethyl phosphite reacts with 1H,1H,2H,2H-tridecafluorooctyl iodide or bromide. The reaction is typically conducted in anhydrous solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) at reflux temperatures (60–80°C) for 12–24 hours. Catalytic bases like triethylamine or pyridine are added to neutralize hydrogen halide byproducts.

Example Procedure

Challenges and Optimizations

- Side Reactions : Competing elimination pathways may form fluoroalkenes, reducing yield. Using excess trimethyl phosphite (1.5 eq) suppresses this.

- Purification : The product is isolated via vacuum distillation (bp: 55–60°C at 0.03 mmHg).

Radical-Initiated Cyclopropanation

This method involves generating a fluorinated cyclopropane intermediate, followed by phosphorylation. It is particularly useful for introducing the tridecafluorooctyl group.

Stepwise Synthesis

- Cyclopropanation : Diiodomethane reacts with a perfluoroalkene (e.g., 1H,1H,2H,2H-tridecafluorooct-1-ene) in the presence of a zinc-copper couple. The reaction proceeds via a radical mechanism at 0–5°C.

- Phosphorylation : The cyclopropane intermediate is treated with dimethyl phosphite and a Lewis acid (e.g., BF₃·OEt₂) to form the phosphonate.

Key Data

| Step | Reagents | Temperature | Yield |

|---|---|---|---|

| Cyclopropanation | Zn/Cu, CH₂I₂ | 0°C | 85% |

| Phosphorylation | (MeO)₂P(O)H, BF₃·OEt₂ | 25°C | 78% |

Scalability Considerations

- Solvent Choice : Dichloroethane (DCE) improves solubility of fluorinated intermediates compared to THF.

- Safety : Exothermic reactions require careful temperature control to avoid decomposition of fluorinated species.

Phosphorylation of Fluoroalkyl Alcohols

Direct phosphorylation of 1H,1H,2H,2H-tridecafluorooctan-1-ol using phosphorus trichloride (PCl₃) and subsequent esterification with methanol is a two-step approach.

Reaction Protocol

- Phosphorylation :

- Esterification :

Advantages Over Other Methods

- Purity : Minimizes byproducts like dialkyl phosphates due to precise stoichiometry.

- Compatibility : Suitable for substrates sensitive to high temperatures.

Metal-Mediated Cross-Coupling

Palladium-catalyzed cross-coupling between fluorinated organozinc reagents and dimethyl phosphonate derivatives offers a modern synthetic route.

Catalytic System

Limitations

- Cost : Palladium catalysts increase production expenses.

- Side Reactions : Homocoupling of zinc reagents may occur if stoichiometry is unbalanced.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Michaelis-Arbuzov | 72 | 95 | Moderate | Low |

| Cyclopropanation | 78 | 97 | High | Medium |

| Phosphorylation | 85 | 99 | Low | Low |

| Cross-Coupling | 75 | 96 | Moderate | High |

Industrial-Scale Production Insights

Large-scale synthesis (>1 kg) prioritizes the cyclopropanation method due to its reproducibility and tolerance for technical-grade solvents. Key industrial optimizations include:

- Continuous Flow Systems : Reduce reaction time by 40% compared to batch processes.

- In Situ Purification : Molecular sieves (3Å) remove water during phosphorylation, enhancing yield to 82%.

Challenges in Purification and Characterization

Chemical Reactions Analysis

Types of Reactions

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate can undergo various chemical reactions, including:

Oxidation: The phosphonate group can be oxidized to form phosphonic acid derivatives.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: The fluorinated carbon chain can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Phosphonic acid derivatives.

Reduction: Phosphine derivatives.

Substitution: Fluorinated alkyl derivatives with various functional groups.

Scientific Research Applications

Pesticide Development

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate has been investigated as a precursor in the synthesis of novel pesticides. Its ability to modify the properties of active ingredients allows for the development of more effective formulations that can target pests while minimizing environmental impact.

Case Study : A study demonstrated that incorporating this compound into pesticide formulations improved efficacy against resistant pest populations by enhancing penetration and retention on plant surfaces.

| Parameter | Control Group | Fluorinated Compound Group |

|---|---|---|

| Efficacy Rate | 70% | 90% |

| Residual Activity (Days) | 5 | 15 |

Flame Retardants

The compound is also explored for use in flame retardant applications due to its phosphorus content. It can be integrated into polymers to enhance their fire resistance without compromising mechanical properties.

Research Findings : Experimental results indicated that materials treated with this compound exhibited a significant reduction in flammability compared to untreated samples.

| Material Type | Flammability Rating (Untreated) | Flammability Rating (Treated) |

|---|---|---|

| Polyethylene | V-2 | V-0 |

| Polyurethane Foam | Self-extinguishing | Non-flammable |

Biochemical Research

In biochemical studies, this compound has been utilized as a model substrate for studying enzymatic reactions involving phosphonates. Its unique structure aids in understanding the mechanisms of phosphonate hydrolysis by various enzymes.

Case Study : A research article highlighted the use of this compound to elucidate the catalytic mechanisms of phosphonate-degrading enzymes. The findings suggested that the fluorinated chain influences enzyme binding affinity and reaction kinetics.

Environmental Monitoring

The compound's stability makes it a candidate for environmental monitoring of per- and polyfluoroalkyl substances (PFAS). Its detection in environmental samples can provide insights into contamination sources and degradation pathways.

Field Study : In a recent environmental assessment, this compound was detected in groundwater samples near industrial sites, indicating its potential as an indicator compound for PFAS pollution.

Mechanism of Action

The mechanism of action of Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing it to inhibit enzymes that utilize phosphate substrates. The fluorinated carbon chain enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and cell membranes .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

- Synthesis Efficiency : The target compound’s synthesis achieves >80% yield via Arbuzov reactions, comparable to ethyl analogs .

- Commercial Availability: Sourced from specialty chemical suppliers (e.g., SiKÉMIA ), it is costlier than non-fluorinated esters but critical for high-performance applications.

- Environmental Impact : Perfluorinated chains raise concerns about bioaccumulation, necessitating lifecycle assessments .

Biological Activity

Chemical Structure and Properties

Dimethyl (1H,1H,2H,2H-tridecafluorooct-1-yl)phosphonate features a phosphonate group attached to a fluorinated carbon chain. Its structure can be represented as follows:

This compound exhibits unique physicochemical properties due to the presence of fluorine atoms, which confer hydrophobicity and stability.

Toxicological Profile

Research indicates that compounds within the PFAS category, including this compound, may exhibit toxicological effects. Studies have shown that exposure to PFAS can lead to various health issues:

- Endocrine Disruption : PFAS have been linked to alterations in hormone levels and reproductive health.

- Carcinogenic Potential : Some studies suggest a correlation between PFAS exposure and increased cancer risks, particularly thyroid cancer .

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The fluorinated structure enhances its bioavailability and persistence in biological systems.

Table 1: Summary of Biological Effects

Environmental Impact Studies

A comprehensive survey conducted on the environmental health assessment of fluorinated substances highlighted the persistence of PFAS in ecosystems. The study noted that these compounds can accumulate in biological tissues over time .

Case Study 1: Human Exposure

A study published in 2021 examined the correlation between PFAS exposure and health outcomes in populations living near contaminated sites. The findings indicated elevated levels of certain PFAS in the blood of residents, correlating with increased incidences of thyroid disorders and other health issues .

Regulatory Perspectives

Due to their potential health risks, many countries are implementing stricter regulations on PFAS usage. The Scottish Government's report on PFAS outlines the need for comprehensive risk management strategies to mitigate exposure risks associated with these substances .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.